molecular formula C17H22BrNO3 B126687 Galantamine hydrobromide CAS No. 193146-85-9

Galantamine hydrobromide

Cat. No. B126687
M. Wt: 368.3 g/mol
InChI Key: QORVDGQLPPAFRS-XPSHAMGMSA-N
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Description

Galantamine hydrobromide is a tertiary alkaloid used in the treatment of mild to moderate Alzheimer's disease (AD). It functions as a reversible competitive inhibitor of acetylcholinesterase (AChE) and as an allosteric modulator of nicotinic acetylcholine receptors, which enhances the action of acetylcholine and may improve neurocognitive function in AD patients . Additionally, galantamine hydrobromide has been studied for its potential use in other conditions such as chronic fatigue syndrome (CFS), although no significant benefits were observed in a randomized controlled trial .

Synthesis Analysis

Galantamine hydrobromide can be synthesized from natural sources such as the bulbs and flowers of Narcissus and other genera of the Amaryllidaceae family or through synthetic means . A study on the preparation of galantamine hydrobromide from the leaves of Ungerniya Victoris involved aqueous alcohol extraction followed by purification steps, including acid-base extraction and recrystallization, to yield a high-purity product .

Molecular Structure Analysis

The molecular structure of galantamine hydrobromide has been explored through NMR study and DFT calculations. Novel galantamine derivatives were synthesized for use in asymmetric catalysis, and their conformational behavior in solution was analyzed. The ligands derived from galantamine showed conformational flexibility, which was studied using a combination of experimental NMR methods and theoretical DFT calculations .

Chemical Reactions Analysis

Galantamine hydrobromide undergoes oxidative degradation when exposed to oxidative stress, such as hydrogen peroxide. This degradation can lead to the formation of various products, including galantamine N-oxide and other unidentified compounds. The principal oxidative degradation product was characterized using LC-ESI-MS^n and 2D-NMR, highlighting the susceptibility of galantamine hydrobromide to oxidative reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of galantamine hydrobromide include its ability to act as a scavenger of reactive oxygen species (ROS), which suggests that it has antioxidant properties. This activity may contribute to its therapeutic effects in patients with brain degeneration . Additionally, the development of solid-lipid nanoparticulate formulations of galantamine hydrobromide aims to enhance its brain delivery, with in vitro and in vivo evaluations demonstrating improved bioavailability and significant memory restoration capabilities in cognitive deficit rats .

Scientific Research Applications

Enhanced Brain Delivery

Galantamine hydrobromide, traditionally known for its role in managing Alzheimer's disease, has been encapsulated in solid-lipid nanoparticles to improve its brain penetration and bioavailability. This innovative delivery system has demonstrated significant memory restoration capabilities in animal models, offering promise for more effective treatments of cognitive deficits (Misra et al., 2016).

Transdermal and Nasal Delivery Systems

To bypass the gastrointestinal side effects associated with oral administration, research has focused on alternative delivery routes for galantamine hydrobromide. Studies have explored the formulation of gel drug reservoirs in transdermal patches, showing controlled drug-release patterns and indicating potential as drug carriers for Alzheimer's disease treatment (Fong Yen Woo et al., 2015). Additionally, chitosan-based nanoparticles and poly(N-isopropylacrylamide) copolymer networks have been investigated for transdermal and nasal delivery, offering a patient-friendly alternative, especially for those with swallowing difficulties or unconscious patients (Georgieva et al., 2020), (Georgieva et al., 2023).

Pharmacological Investigations and Sustained Release Formulations

Novel galantamine peptide esters have been investigated for their effects on cognitive processes and locomotor activity, revealing improved cognitive processes and learning ability in animal models (Tsvetkova et al., 2014). Sustained-release formulations like galantamine pamoate microspheres have also been developed, ensuring consistent drug release and reducing the frequency of administration, which could enhance patient compliance (Du et al., 2021).

Antioxidant and Anti-inflammatory Properties

Galantamine hydrobromide has shown promising antioxidant properties, scavenging reactive oxygen species and potentially contributing to therapeutic effects for brain degeneration (Traykova et al., 2003). Moreover, its anti-inflammatory and antioxidant effects have been evaluated in the context of lithium-induced thyroid dysfunction, demonstrating prophylactic effects against thyroid toxicity (Elhabashy et al., 2022).

Safety And Hazards

Galantamine hydrobromide is toxic if swallowed . It can cause serious skin reactions and other serious side effects . Safety measures include avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ensuring adequate ventilation .

properties

IUPAC Name

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORVDGQLPPAFRS-XPSHAMGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galantamine hydrobromide

CAS RN

1953-04-4, 193146-85-9
Record name Galantamine hydrobromide
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Record name Galantamine hydrobromide [USAN:USP]
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Record name (+/-)-Galantamine hydrobromide
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Record name Galantamine hydrobromide
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Record name GALANTAMINE HYDROBROMIDE, (±)-
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Record name GALANTAMINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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